1-Iodo-2-(methylsulfonyl)benzene
Description
1-Iodo-2-(methylsulfonyl)benzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the 1-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which activates the iodine for cross-coupling reactions (e.g., Suzuki, Ullmann) or nucleophilic substitutions.
Properties
Molecular Formula |
C7H7IO2S |
|---|---|
Molecular Weight |
282.10 g/mol |
IUPAC Name |
1-iodo-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7IO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 |
InChI Key |
CXBLXPALRYECBC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
The sulfonyl group enhances stability and polarizability, making it distinct from analogs with less oxidized sulfur substituents.
Comparison with Structurally Similar Compounds
Sulfur-Containing Derivatives at the 2-Position
The oxidation state of sulfur significantly influences reactivity and applications:
- Reactivity : The sulfonyl group in this compound enhances electrophilicity at the iodine position compared to the sulfinyl and thioether analogs, facilitating nucleophilic substitutions .
- Stability : Sulfonyl derivatives are generally more stable toward oxidation than sulfinyl or thioether analogs due to the fully oxidized sulfur atom.
Trifluoromethyl and Alkoxy Derivatives
Substituents like trifluoromethyl (-CF₃) or alkoxy groups alter electronic and steric properties:
- Electronic Effects : The trifluoromethyl group in 1-Iodo-2-(trifluoromethyl)benzene is more electron-withdrawing than sulfonyl, but its steric bulk may hinder certain reactions compared to sulfonyl derivatives .
- Applications : Alkoxy-substituted derivatives are often used in constructing ether-linked polymers or ligands due to their moderate reactivity .
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